2-(1,3,2-Dioxaborolan-2-yl)benzonitrile
Description
Contextualization within Organoboron Chemistry and Nitrile Chemistry
The utility of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile is best understood by examining its place within two significant branches of chemistry: organoboron chemistry and nitrile chemistry.
Organoboron Chemistry: The dioxaborolane group classifies the compound as a boronic ester. Boronic esters, and their parent boronic acids, are pillars of modern organoboron chemistry. tandfonline.com The ability of boronic acids to form stable cyclic esters with diols has been leveraged by chemists for decades. mdpi.com Boronic esters are often preferred over boronic acids in synthetic applications due to their enhanced stability, easier handling and purification, and greater resistance to degradation pathways like protodeboronation under basic reaction conditions. acs.org Their most prominent role is as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. acs.org Beyond cross-coupling, the dynamic nature of the boronic ester bond, which can undergo reversible transesterification, has led to their use in creating advanced "smart" materials, such as self-healing polymers and stimuli-responsive hydrogels. mdpi.comnih.govmdpi.com
Nitrile Chemistry: The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic synthesis. nih.gov Its unique electronic structure, featuring a carbon-nitrogen triple bond, imparts a range of reactivities. nih.govfiveable.me The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons. fiveable.melibretexts.org This duality allows nitriles to serve as precursors to a wide array of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and ketones (via reaction with organometallic reagents). libretexts.orgnumberanalytics.com Furthermore, the nitrile group can participate in various cycloaddition reactions to form important heterocyclic structures and can act as a directing group in C-H bond functionalization reactions. nih.gov In medicinal chemistry, the incorporation of a nitrile group is a common strategy to enhance binding affinity with biological targets and improve the metabolic stability and pharmacokinetic profiles of drug candidates. numberanalytics.comnih.gov
Strategic Importance of the Boronic Ester and Nitrile Functional Groups in Molecular Design
The combination of a boronic ester and a nitrile group within the same molecule, as seen in 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile, offers significant strategic advantages for molecular design and synthesis.
The Boronic Ester as a Synthetic Anchor: The dioxaborolane moiety serves primarily as a stable and reliable handle for constructing larger molecules. Its principal application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the formation of a new carbon-carbon bond at the boron-bearing carbon. This makes arylboronic esters like 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile indispensable building blocks for synthesizing biaryl compounds and other complex scaffolds found in many pharmaceuticals and advanced materials. The stability of the ester form ensures that the reagent can be stored and used with high fidelity. acs.orgmdpi.com
The Nitrile Group as a Versatile Modulator: The nitrile group provides a second point of reactivity that can be manipulated before or after the boronic ester has been utilized. Its value lies in its transformability into other key functional groups. nih.govnumberanalytics.com For instance, after a cross-coupling reaction, the nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each transformation opening up new avenues for molecular elaboration. libretexts.org In drug design, the nitrile group's linear geometry and ability to act as a hydrogen bond acceptor can be exploited to optimize interactions within a protein's binding pocket, potentially increasing a drug's potency and selectivity. nih.gov
The presence of these two orthogonal functional groups allows for sequential and controlled synthetic operations. A chemist can selectively engage the boronic ester in a coupling reaction while leaving the nitrile untouched for subsequent functionalization, or vice versa. This built-in versatility makes 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile a powerful tool for efficiently assembling complex target molecules from simpler precursors.
Overview of Research Trajectories for Arylboronic Esters in Synthesis
The field of arylboronic esters has evolved significantly from its origins, expanding into diverse areas of chemical science. Research trajectories continue to broaden their utility and applications.
Foundation in Cross-Coupling: The Suzuki-Miyaura reaction remains a cornerstone of organic synthesis, and research continues to refine this methodology. acs.org The development of new ligands, catalysts, and reaction conditions aims to expand the scope of compatible substrates and improve reaction efficiency and sustainability. Arylboronic acid pinacol (B44631) esters are frequently used due to their stability and moderate reactivity. mdpi.com
Advancements in Materials Science: A major contemporary research direction involves harnessing the dynamic covalent nature of the boronic ester bond. mdpi.com This has led to the design of covalent adaptable networks (CANs) and vitrimers—polymers that combine the mechanical strength of thermosets with the reprocessability of thermoplastics. mdpi.com These materials often exhibit self-healing properties and can respond to external stimuli like pH or the presence of specific molecules, making them suitable for applications in soft robotics, sensors, and recyclable composites. mdpi.comnih.gov
Medicinal Chemistry and Biomedical Applications: Boronic acids and their esters are increasingly recognized for their therapeutic potential, with several boron-containing drugs approved for clinical use. tandfonline.com Research is active in designing boronic ester-based enzyme inhibitors and agents for boron neutron capture therapy (BNCT) in cancer treatment. tandfonline.com Furthermore, boronic ester hydrogels are being developed as platforms for responsive, long-term drug release, offering enhanced hydrolytic stability for sustained delivery. acs.org
Novel Synthetic Methods and Applications: Chemists are continuously developing innovative methods for synthesizing arylboronic esters, such as direct C-H borylation, which allows for the late-stage functionalization of complex molecules. mdpi.com Beyond their role as coupling partners, arylboronic esters are also being explored as stable sources of boron for the synthesis of other boron-containing cyclic compounds. mdpi.com Additionally, the photophysical properties of arylboronic esters have become a subject of interest, although recent studies have called for a careful re-examination of reported room-temperature phosphorescence, suggesting that this phenomenon may arise from impurities rather than the esters themselves. nih.gov
Properties
IUPAC Name |
2-(1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFUGZGLLUTBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594936 | |
| Record name | 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-79-9 | |
| Record name | 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Precision Synthetic Methodologies for 2 1,3,2 Dioxaborolan 2 Yl Benzonitrile and Its Derivatives
Direct Borylation Strategies
Direct borylation involves the introduction of a boronate ester group onto the aromatic ring of a benzonitrile (B105546) derivative in a single step. The Miyaura borylation reaction is the most prominent of these strategies.
Miyaura Borylation of Halogenated Benzonitriles
The Miyaura borylation reaction is a powerful palladium-catalyzed cross-coupling method for synthesizing arylboronates from aryl halides. organic-chemistry.orgwikipedia.org This reaction involves coupling a halogenated benzonitrile, such as 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.com The reaction is known for its mild conditions and tolerance of various functional groups, including the cyano group. alfa-chemistry.com However, the borylation of certain substrates, like 2-bromobenzonitrile, can sometimes be challenging, requiring careful optimization of the reaction conditions. nih.gov A potential side reaction is the Suzuki-Miyaura cross-coupling of the newly formed arylboronate product with the starting aryl halide, which can lead to the formation of biaryl impurities. nih.gov The use of weak bases is crucial to minimize this competing reaction. organic-chemistry.orgnih.gov
The success of the Miyaura borylation heavily relies on the choice of the palladium catalyst and the associated ligands. The catalyst system's role is to facilitate the oxidative addition of the aryl halide and the subsequent transmetalation with the diboron reagent. organic-chemistry.org
Palladium sources like PdCl₂(dppf) and Pd(dba)₂ are commonly employed. alfa-chemistry.comnih.gov The selection of the phosphine (B1218219) ligand is critical for stabilizing the palladium center and modulating its reactivity. For electron-rich, electron-poor, and sterically hindered aryl halides, different ligands may be optimal. For instance, a Pd(dba)₂/PCy₃ system has been used for aryl chlorides, which are typically less reactive than aryl bromides or iodides. nih.gov For aryl bromides, a Pd(dba)₂/DPEphos catalytic system has been found to be effective, while for aryl chlorides, XPhos is often a more efficient ligand. beilstein-journals.org The development of new ligands, such as highly efficient biaryl monophosphorus ligands, continues to improve the scope and efficiency of the Miyaura borylation for sterically hindered substrates. nih.gov
Table 1: Selected Palladium Catalyst Systems and Ligands for Miyaura Borylation
| Catalyst/Precursor | Ligand | Substrate Type | Reference |
|---|---|---|---|
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl iodides, bromides | nih.gov |
| Pd(dba)₂ | PCy₃ (Tricyclohexylphosphine) | Aryl chlorides, reactive aryl bromides | nih.gov |
| Pd(dba)₂ | DPEphos | Aryl bromides | beilstein-journals.org |
| Pd(dba)₂ | XPhos | Aryl chlorides | beilstein-journals.org |
| Pd₂(dba)₃ | XPhos | (Hetero)aromatic halides and triflates | nih.gov |
Reaction conditions, particularly the choice of solvent and base, play a pivotal role in the outcome of the Miyaura borylation. The base is required to activate the diboron reagent, but a strong base can promote the undesired Suzuki coupling side reaction. organic-chemistry.orgalfa-chemistry.com Consequently, weak bases like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh) are generally preferred. organic-chemistry.orgalfa-chemistry.com
Polar aprotic solvents such as DMSO, 1,4-dioxane, and THF are frequently used to facilitate the reaction. alfa-chemistry.comnih.gov Polar solvents can increase the reaction yield. alfa-chemistry.com However, in certain catalyst systems, these common polar solvents can lead to low conversion rates or the formation of significant byproducts. nih.gov The solvent can influence the reaction's stereospecificity and selectivity by stabilizing different transition states in the catalytic cycle. acs.orgnih.gov For example, studies on other systems have shown that low-polarity solvents favor stereoretention, while highly polar solvents can lower this selectivity. acs.org Recently, deep-eutectic solvents (DESs), such as mixtures of choline (B1196258) chloride with glycerol (B35011) or glucose, have been explored as environmentally friendly and effective media for Miyaura borylation reactions. nih.gov
Table 2: Influence of Solvents and Bases on Miyaura Borylation
| Solvent | Base | Temperature | Key Findings | Reference |
|---|---|---|---|---|
| DMSO | KOAc | 80 °C | Standard conditions for aryl iodides/bromides. | nih.gov |
| 1,4-Dioxane | KOAc | 80 °C | Effective for aryl chlorides with a more active catalyst. | nih.gov |
| Toluene (B28343) | KOPh | 50 °C | Used for the borylation of 1-alkenyl halides. | organic-chemistry.org |
| Water (with surfactant) | KOAc | Room Temp | Surfactant-based system allowing reaction in water. | nih.gov |
| Choline Chloride/Glycerol (DES) | KOAc | Not specified | Green, biodegradable solvent system, effective for various halides. | nih.gov |
Hydroboration Approaches for Nitrile Functionalization
Hydroboration offers a pathway to functionalize the nitrile group itself, leading to derivatives of the parent benzonitrile. This transformation typically involves the reduction of the C≡N triple bond. Using pinacolborane (HBpin) in the presence of a suitable catalyst, nitriles can be converted into N,N-bis(boryl)amines. acs.orgresearchgate.net
For example, the hydroboration of benzonitrile with HBpin can be catalyzed by zinc metal complexes. acs.org Under solvent-free conditions at 60 °C, benzonitrile reacts with HBpin to yield the corresponding diborylamine. acs.org Similarly, sodium-based Zintl clusters have been shown to catalyze the hydroboration of benzonitrile, affording the bis(boryl)amine product at elevated temperatures. researchgate.net This method represents a functionalization of the nitrile moiety rather than a C-H borylation of the aromatic ring, thus producing a derivative compound with a transformed cyano group.
Indirect Synthetic Pathways
An alternative to direct borylation is the synthesis of the target molecule from a precursor that already contains a boron functional group. This approach is particularly useful when the required boronic acid is readily available.
Derivatization from (2-Cyanophenyl)boronic Acid
The compound 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile is the pinacol (B44631) ester of (2-Cyanophenyl)boronic acid. Therefore, a straightforward synthesis involves the esterification of (2-cyanophenyl)boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This is a common and efficient method for protecting boronic acids and improving their stability and handling characteristics. wiley-vch.de
The reaction is typically carried out by refluxing (2-cyanophenyl)boronic acid and the diol in a solvent such as toluene, often with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion. echemi.com Alternatively, the reaction can be performed by stirring the reactants in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature, followed by purification. echemi.com This method provides a high-yielding and direct route to the desired boronate ester from its corresponding boronic acid. echemi.comchemicalbook.com
Functional Group Interconversions on the Benzonitrile Ring
The benzonitrile ring of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile possesses two primary functional groups—the nitrile and the boronic ester—that can be selectively transformed to create a diverse range of derivatives. While the boronic ester is crucial for cross-coupling reactions, the nitrile group offers a versatile handle for various functional group interconversions. These transformations are critical for the synthesis of complex molecules where the cyano group is a precursor to other functionalities.
The nitrile group is a stable and relatively inert functional group, yet it can be converted into several other important chemical entities such as amines, carboxylic acids, and ketones. nih.gov These transformations expand the synthetic utility of the parent molecule.
Reduction of the Nitrile Group:
The reduction of the nitrile functionality to a primary amine is a fundamental transformation. This can be achieved using various reducing agents. For instance, catalytic hydrogenation or the use of metal hydrides are common methods. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to be effective for the reduction of a wide array of aromatic and aliphatic nitriles to their corresponding primary amines in high yields. organic-chemistry.org Another approach involves the use of ammonia (B1221849) borane (B79455) under thermal conditions, which offers an environmentally benign pathway for the reduction of nitriles. organic-chemistry.org
Hydrolysis of the Nitrile Group:
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is a common strategy in organic synthesis to unmask a carboxylic acid functionality. While specific studies on the hydrolysis of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile are not extensively detailed in the reviewed literature, the general principles of nitrile hydrolysis are well-established and would be applicable.
Potential Functional Group Interconversions:
The following table summarizes potential functional group interconversions on the benzonitrile ring based on established chemical principles.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Nitrile (-CN) | 1. Diisopropylaminoborane, cat. LiBH₄2. Ammonia borane, heat | Primary Amine (-CH₂NH₂) |
| Nitrile (-CN) | H₃O⁺, heat or OH⁻, heat | Carboxylic Acid (-COOH) |
This table presents plausible transformations based on general reactivity patterns of the nitrile functional group.
Large-Scale Synthesis Considerations and Process Chemistry
The industrial production of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile and its analogues, particularly as intermediates for active pharmaceutical ingredients like Perampanel, necessitates robust and scalable synthetic processes. google.com A key focus in process chemistry is the development of safe, cost-effective, and high-yielding methods that can be implemented in a manufacturing setting.
A significant advancement in the large-scale synthesis involves a process starting from 2-bromobenzonitrile. google.com This method avoids the use of cryogenic temperatures, which are often a hurdle in industrial-scale reactions. The process involves the formation of a Grignard reagent, followed by reaction with a borate (B1201080) ester and subsequent esterification with a diol.
A Representative Large-Scale Synthesis of a 2-Cyanophenylboronic Acid Ester:
A patent for the synthesis of 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, a closely related derivative, provides insight into industrial-scale production. google.com The process can be summarized in the following key steps:
Grignard Reagent Formation: Reaction of a 2-halobenzonitrile with magnesium in the presence of a lithium chloride complex at a controlled temperature (e.g., 0-5°C). google.com
Borylation: The in-situ formed Grignard reagent is reacted with a trialkyl borate, such as tri-isopropyl borate. google.com
Hydrolysis and Esterification: The resulting boronic acid can be hydrolyzed and then esterified with a diol, such as 1,3-propanediol (B51772) or pinacol, to yield the desired dioxaborolane or dioxaborinane derivative. google.com
This process has been reported to achieve high yields (80-85%) and high purity (e.g., >99% by HPLC). google.com
Process Parameters for the Synthesis of 2-(1,3,2-dioxaborinan-2-yl)benzonitrile:
| Step | Reactants | Solvent(s) | Temperature (°C) | Yield | Purity (HPLC) | Reference |
| Grignard Formation & Borylation | 2-Bromobenzonitrile, Mg, LiCl complex, Tri-isopropyl borate | THF | 0-5 | 80-85% (overall) | - | google.com |
| Esterification & Crystallization | 2-Cyanophenylboronic acid, 1,3-Propanediol | Ethyl Acetate, n-Hexane | 20-25 | 44.8% (from 2-bromobenzonitrile) | 99.7% | google.com |
The data in this table is derived from a patented industrial process for a closely related analogue and serves as a representative example of large-scale synthesis.
The choice of diol (e.g., pinacol vs. 1,3-propanediol) can influence the physical properties of the final product, such as crystallinity and stability, which are important considerations for handling and storage in a manufacturing environment. google.com The purification of the final product often involves crystallization from a suitable solvent system, such as a mixture of a good solvent (e.g., toluene or ethyl acetate) and an anti-solvent (e.g., heptane (B126788) or hexane), to afford the product in high purity. google.comchemicalbook.com
Advanced Reactivity and Mechanistic Insights of 2 1,3,2 Dioxaborolan 2 Yl Benzonitrile
Carbon-Carbon Bond Forming Reactions
The primary application of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile in synthetic chemistry is as a building block in carbon-carbon bond-forming reactions. Its boronic ester functionality makes it an ideal partner in various transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad substrate scope and functional group tolerance. nih.govnih.gov 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile serves as a versatile coupling partner in these reactions, enabling the formation of biaryl structures containing a cyano group ortho to the newly formed C-C bond.
The utility of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile is demonstrated by its successful coupling with a wide array of aryl and heteroaryl halides. Research has shown its effectiveness in reacting with various partners, from simple aryl bromides to complex, nitrogen-rich heterocyclic halides. nih.govnih.gov
The reaction's scope extends to coupling with various halogenated heterocycles, which are key components in many biologically active molecules. nih.gov For instance, successful couplings have been reported with substituted indazoles, benzimidazoles, and pyrazoles. nih.gov However, limitations can arise, particularly with unprotected N-H containing heterocycles, which can sometimes inhibit the palladium catalyst. nih.gov Overcoming this often requires careful optimization of reaction conditions, such as increasing the temperature or using a higher equivalent of the boronic ester. nih.gov The coupling is also efficient with heteroaryltrifluoroborates and can be used to synthesize complex structures like substituted quinolines and isoquinolines. nih.gov
Below is a table summarizing the scope of the Suzuki-Miyaura coupling with various partners.
| Coupling Partner Type | Example(s) | Typical Yield | Notes |
| Aryl Halides | 4-Bromobenzonitrile, 1-Bromo-4-fluorobenzene | Good to Excellent | Standard coupling partners, generally high conversion. nih.govmdpi.com |
| Heteroaryl Halides | 3-Chloroindazole, 2-Chlorobenzimidazole | Modest to High | Yields are sensitive to N-protection and reaction conditions. nih.gov |
| Substituted Phenylalanines | Boc-protected (4-pinacolylborono)phenylalanine | Good | Enables synthesis of 4-substituted phenylalanine derivatives. researchgate.net |
| Dichloro-heteroaromatics | 4,6-Dichloropyrimidine, 2,6-Dichloropyridine | Good to Excellent | Used to create dinucleophilic fragments for supramolecular chemistry. researchgate.net |
This table is for illustrative purposes and synthesizes data from multiple sources.
The choice of ligand and base is critical in modulating the reactivity and selectivity of the Suzuki-Miyaura coupling. Electron-rich, bulky phosphine (B1218219) ligands are often employed to promote the key steps of the catalytic cycle. nih.govresearchgate.net
Ligand Effects: Research indicates that specific ligands can dramatically improve reaction outcomes. For instance, sterically demanding phosphines like SPhos and XPhos have been shown to provide the highest yields when coupling with challenging substrates like unprotected nitrogen-rich heterocycles. nih.gov For the coupling of heteroaryltrifluoroborates, RuPhos has been used effectively in combination with a palladium acetate (B1210297) precatalyst. nih.gov In other systems, dppf (1,1'-bis(diphenylphosphino)ferrocene) is the ligand of choice, particularly when using electron-deficient heteroaryl halides. rsc.org
The following table highlights the impact of different ligand and base combinations on the reaction.
| Ligand | Base | Substrate Type | Effect |
| SPhos, XPhos | K₃PO₄ | Unprotected N-H Heterocycles | High yields, overcomes catalyst inhibition. nih.gov |
| RuPhos | Na₂CO₃ | Heteroaryltrifluoroborates | Efficient coupling to aryl bromides. nih.gov |
| dppf | LiOH | Electron-deficient (Het)ArX | Preferred system for direct C-B bond coupling. rsc.org |
| P(t-Bu)₃ | LiOH | Electron-rich (Het)ArX | Ligand of choice for electron-rich partners. rsc.org |
This table is for illustrative purposes and synthesizes data from multiple sources.
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.gov Mechanistic studies provide insight into the specific behavior of ortho-cyano substituted boronic esters.
Transmetalation: This step involves the transfer of the organic group (the 2-cyanophenyl moiety) from the boron atom to the palladium(II) center. The generally accepted mechanism involves the formation of a boronate species by the action of a base. nih.gov This activated boronate then reacts with the arylpalladium(II) halide complex formed during the oxidative addition step. rsc.org Kinetic studies have shown that for some systems, the reaction rate is dependent on the concentration of the base, highlighting its role in forming the reactive boronate. nih.gov Mechanistic investigations also suggest the possibility of an alternative pathway where the arylpalladium halide is first hydrolyzed to an arylpalladium hydroxide, which then reacts with the organoboron compound. rsc.org The presence of nitrogen-containing substrates can complicate the mechanism by forming inhibitory palladium complexes, which act as catalyst reservoirs. nih.gov
Reductive Elimination: This is the final step of the cycle, where the two organic partners are coupled, and the C-C bond is formed, regenerating the palladium(0) catalyst. This step is typically fast, especially when promoted by electron-donating, bulky ligands that facilitate the collapse of the diorganopalladium(II) intermediate. nih.govresearchgate.net The stereochemistry of the coupling is generally retentive with respect to the carbon atom attached to the boron. nih.gov
Other Transition Metal-Catalyzed Coupling Reactions
While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals, particularly nickel, have emerged as powerful alternatives. nih.govrsc.org Nickel catalysts are attractive due to their lower cost and unique reactivity, enabling the coupling of substrates that are challenging for palladium systems, such as aryl sulfamates and other phenolic derivatives. nih.govrsc.org
Nickel-catalyzed couplings often proceed through a similar catalytic cycle involving Ni(0)/Ni(II) species. nih.gov However, mechanistic studies have revealed the potential for off-cycle Ni(I) species to form, which can be detrimental to the catalytic process. nih.gov Ligands like dppf are also effective in nickel-catalyzed systems, facilitating reactions under milder conditions and at lower catalyst loadings compared to other systems. nih.gov The development of nickel catalysis expands the toolbox for C-C bond formation, offering complementary reactivity to established palladium methods. rsc.orgresearchgate.net
Transformations Involving the Nitrile Moiety
The nitrile group of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile is not merely a passive spectator. It is a valuable functional group that can be converted into a variety of other functionalities post-coupling. researchgate.net This versatility enhances the synthetic utility of the original building block, allowing for the creation of diverse molecular scaffolds.
The nitrile group is a precursor to several important functional groups:
Amines: Reduction of the nitrile yields a primary amine (aminomethyl group).
Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions leads to the formation of a carboxylic acid.
Aldehydes: Partial reduction can afford an aldehyde.
Nitrogen-Containing Heterocycles: The nitrile can participate in cycloaddition reactions to form heterocycles like tetrazoles or triazoles. researchgate.net
These transformations allow for the products of the initial C-C coupling reaction to be further elaborated, providing access to a wide range of compounds with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.netmdpi.com
Nucleophilic Additions to the Nitrile (e.g., Amidoxime (B1450833) Formation)
The nitrile functionality in 2-(1,3,2-dioxaborolan-2-yl)benzonitrile serves as an electrophilic site for nucleophilic additions. A significant transformation in this class is its reaction with hydroxylamine (B1172632) to form N'-hydroxy-2-(1,3,2-dioxaborolan-2-yl)benzenecarboximidamide, an amidoxime. nih.gov This reaction is valuable as amidoximes are key precursors for synthesizing five-membered heterocycles like 1,2,4-oxadiazoles.
The synthesis of N'-hydroxy-2-(1,3,2-dioxaborolan-2-yl)benzenecarboximidamide can be achieved by treating 2-(1,3,2-dioxaborolan-2-yl)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. nih.gov A crucial aspect of this conversion is the retention of the pinacol (B44631) boronic ester group, which allows for subsequent functionalization, typically through cross-coupling reactions. The resulting amidoxime can be cyclized with various electrophilic partners to generate 1,2,4-oxadiazoles that retain the boronic ester for further synthetic diversification. nih.gov
Interactive Table: Amidoxime Formation from 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile
| Reactant | Reagents | Product |
| 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile | 1. NH₂OH·HCl 2. Base (e.g., NaHCO₃) | N'-Hydroxy-2-(1,3,2-dioxaborolan-2-yl)benzenecarboximidamide |
Cycloaddition Reactions (e.g., Nitrile Oxide Cycloaddition with Boronate Retention)
The nitrile group of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides, to form heterocyclic systems. uchicago.eduresearchgate.netyoutube.com This reaction provides a direct route to 1,2,4-oxadiazoles while retaining the boronic ester functionality for subsequent transformations. nih.govbeilstein-journals.org
Nitrile oxides, often generated in situ from the corresponding aldoximes using oxidizing agents like diacetoxyiodobenzene (B1259982) or from hydroximoyl chlorides with a base, react with the benzonitrile (B105546) derivative to yield 3,5-disubstituted 1,2,4-oxadiazoles. nih.govbeilstein-journals.orgmdpi.commdpi.comresearchgate.net The resulting product, a 3-aryl-5-[2-(1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole, is a versatile building block that can be further elaborated through Suzuki-Miyaura cross-coupling reactions. nih.gov This two-step sequence of cycloaddition followed by cross-coupling represents an efficient strategy for constructing complex molecular architectures.
Interactive Table: Nitrile Oxide Cycloaddition
| Dipole | Dipolarophile | Product |
| Ar-CNO (Nitrile Oxide) | 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile | 3-Aryl-5-[2-(1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Reactivity of the Boronic Ester Group Beyond Cross-Coupling
The pinacol boronic ester of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile can be exchanged with other diols in a process known as transesterification. chemicalbook.comnih.govnih.gov This equilibrium-driven reaction, often facilitated by the removal of the more volatile pinacol, allows for the synthesis of different boronic esters. For example, reaction with 1,3-propanediol (B51772) yields 2-(1,3,2-dioxaborinan-2-yl)benzonitrile. chemicalbook.comnih.govnih.gov This modification can alter the stability, solubility, and reactivity of the boronic ester, thereby expanding its synthetic utility.
The boronic ester group can be oxidized to a hydroxyl group, a transformation that converts 2-(1,3,2-dioxaborolan-2-yl)benzonitrile into 2-cyanophenol. chemicalbook.comgoogle.comsigmaaldrich.com This reaction is typically carried out using an oxidizing agent such as sodium perborate (B1237305) or basic hydrogen peroxide. The oxidation provides a mild and efficient method for the regioselective introduction of a hydroxyl group onto the aromatic ring at the position of borylation.
Interactive Table: Reactions of the Boronic Ester Group
| Reaction Type | Reagents | Product |
| Transesterification | 1,3-Propanediol | 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile chemicalbook.comnih.govnih.gov |
| Oxidation | Sodium Perborate or H₂O₂/NaOH | 2-Cyanophenol chemicalbook.comgoogle.comsigmaaldrich.com |
Regioselective Functionalization of the Benzenoid Ring
Further functionalization of the benzene (B151609) ring of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile can be influenced by the directing effects of the existing nitrile and boronic ester groups. Both are electron-withdrawing and would direct incoming electrophiles to the meta positions. However, the deactivated nature of the ring and the sensitivity of the C-B bond often make direct electrophilic aromatic substitution challenging.
Alternative strategies for regioselective functionalization are therefore often employed. These can include the use of pre-functionalized starting materials before the introduction of the boronic ester. The development of methods for the site-selective functionalization of molecules containing multiple boronic esters, for example through sterically controlled activation, showcases advanced strategies that could potentially be applied to di- or poly-borylated benzonitrile derivatives. nih.gov The synthesis of functionalized cyclopropylboronic esters and polyboronic esters highlights the intricate chemical manipulations that are possible with organoboron compounds. researchgate.netrsc.org
Strategic Applications in Molecular Architecture and Functional Materials
Role as a Precursor for Complex Organic Molecules
The strategic placement of the boronic ester and nitrile functionalities on the aromatic ring makes 2-(1,3,2-dioxaborolan-2-yl)benzonitrile an ideal starting material for the synthesis of intricate organic structures. The boronic ester group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. The synthesis of complex PAHs often relies on the strategic coupling of smaller aromatic fragments.
While direct examples of the use of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile in the synthesis of all types of PAHs are not extensively documented in general literature, its potential is evident from established synthetic methodologies. For instance, palladium-catalyzed annulation reactions are employed to construct PAHs from smaller aromatic units. rsc.org In such reactions, a dihaloaromatic compound can be coupled with a molecule containing two boronic ester groups. The structural motif of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile, with its reactive boronic ester, makes it a suitable candidate for participating in these types of coupling reactions to build up more complex, fused ring systems. The cyano group can either be retained as a functional handle for further modifications or can be transformed into other groups as needed for the target PAH.
A generalized scheme for such a reaction could involve the coupling of a derivative of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile with a suitable di- or poly-halogenated aromatic compound to generate larger, more complex polycyclic systems. The precise conditions for these reactions, including the choice of catalyst, ligand, and base, would be critical for achieving high yields and selectivity.
Macrocycles and supramolecular structures are large, complex molecules with well-defined shapes and cavities. Their unique architectures are responsible for their ability to selectively bind other molecules and ions, leading to applications in sensing, catalysis, and drug delivery. The synthesis of these structures often involves the use of bifunctional building blocks that can be linked together in a controlled manner.
The bifunctional nature of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile, possessing both a boronic ester and a cyano group, makes it a promising candidate for the construction of macrocycles. The boronic ester can participate in coupling reactions to form the backbone of the macrocycle, while the cyano group can be used to introduce specific functionalities or to direct the self-assembly of supramolecular structures through non-covalent interactions.
For example, a synthetic strategy could involve the reaction of a di-iodinated aromatic compound with two equivalents of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile under Suzuki coupling conditions to form a larger, linear molecule. This intermediate could then undergo an intramolecular cyclization reaction to form a macrocycle. The cyano groups within the macrocyclic structure could then be utilized for further functionalization or to template the formation of a larger supramolecular assembly.
Development of Advanced Functional Materials
The unique electronic and structural features of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile make it a valuable component in the design and synthesis of advanced functional materials with tailored properties.
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, particularly the host material in the emissive layer. Host materials are responsible for transporting charge carriers and transferring energy to the emissive dopant molecules.
Benzonitrile (B105546) derivatives have emerged as promising electron-transporting host materials for blue thermally activated delayed fluorescent (TADF) OLEDs. rsc.org The incorporation of the electron-withdrawing benzonitrile unit helps to lower the energy levels of the host material, facilitating electron injection and transport. Furthermore, the combination of benzonitrile with other aromatic units, such as carbazole (B46965) or dibenzofuran (B1670420), allows for the tuning of the material's photophysical and electronic properties. rsc.orgresearchgate.net
2-(1,3,2-Dioxaborolan-2-yl)benzonitrile serves as a key building block in the synthesis of these complex host materials. The boronic ester functionality allows for its straightforward incorporation into larger molecular structures through Suzuki coupling reactions with halogenated carbazole or dibenzofuran derivatives. This modular approach enables the systematic variation of the host material's structure to optimize OLED device performance, including efficiency and lifetime.
Table 1: Examples of Benzonitrile-Containing Host Materials for OLEDs
| Host Material Family | Key Building Blocks | Targeted Application | Reference |
|---|---|---|---|
| Carbazole-benzonitrile | Carbazole, Benzonitrile | Blue TADF and Phosphorescent OLEDs | rsc.org |
This table is for illustrative purposes and the specific use of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile as a direct precursor would be a logical synthetic step.
Fluorescent probes and chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. This property makes them invaluable tools for detecting and quantifying a wide range of chemical and biological species with high sensitivity and selectivity. Arylboronic acids and their esters are particularly useful in the design of chemosensors for diols, as they can reversibly form cyclic boronate esters.
The boronic ester group in 2-(1,3,2-dioxaborolan-2-yl)benzonitrile can serve as the recognition site for diol-containing analytes. Upon binding, the electronic properties of the molecule can be altered, leading to a change in its fluorescence emission. The cyano group can act as a modulator of the fluorescence or as a site for attaching a fluorophore.
A notable example of this concept is the use of an arylboronic acid to detect mycolactone, a toxin with 1,3-diol moieties. mdpi.com The binding of the diol to the boronic acid results in the formation of a cyclic boronate ester, which in turn modulates the fluorescence of a linked fluorophore, allowing for the detection of the toxin. mdpi.com This principle can be extended to 2-(1,3,2-dioxaborolan-2-yl)benzonitrile, where the 2-cyanophenylboronic acid moiety could be integrated into a larger fluorophore system to create a chemosensor for specific diols.
Table 2: Principles of Boronic Acid-Based Chemosensors
| Analyte Type | Recognition Moiety | Signal Transduction Mechanism | Potential Application |
|---|
Boronic acid-containing polymers have garnered significant attention due to their unique properties and potential applications in areas such as drug delivery, sensors, and self-healing materials. semanticscholar.org These polymers can be synthesized by the polymerization of monomers containing a boronic acid or a protected boronic ester group. rsc.org
2-(1,3,2-Dioxaborolan-2-yl)benzonitrile, after suitable modification to introduce a polymerizable group (e.g., a vinyl or acryloyl group), can serve as a monomer for the synthesis of such polymers. The resulting polymers would possess pendant 2-cyanophenylboronic ester units along the polymer backbone. These units can then be deprotected to yield the free boronic acid.
The boronic acid groups in these polymers can form reversible covalent bonds with diols, leading to the formation of cross-linked networks or hydrogels. researchgate.netmdpi.com The formation and cleavage of these boronic ester linkages can be controlled by changes in pH or by the presence of competing diols, such as glucose. This responsiveness makes these materials promising candidates for glucose-sensitive drug delivery systems for the treatment of diabetes. researchgate.net The cyano groups within the polymer structure can further influence the material's properties, such as its polarity and solubility, and can also serve as sites for further chemical modification. rsc.org
Table 3: Approaches to Boronic Acid-Containing Polymers
| Polymerization Strategy | Monomer Type | Key Feature of Resulting Polymer | Reference |
|---|---|---|---|
| Polymerization of protected monomers | Monomer with a boronic ester group | Allows for controlled polymerization; deprotection yields the functional polymer. | rsc.org |
Utilization in Pharmaceutical and Agrochemical Intermediate Synthesis
The strategic incorporation of boron-containing building blocks has become a cornerstone in modern medicinal and agrochemical research. Among these, 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile and its related boronic acid derivatives have emerged as exceptionally versatile intermediates. Their utility stems from the unique electronic properties of the boronic acid group and its capacity to undergo a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This enables the efficient construction of complex molecular architectures that are pivotal for biological activity. The presence of the nitrile group further enhances its synthetic value, offering a handle for conversion into other functional groups or for participating in crucial binding interactions within biological targets.
Precursors for Drug Candidate Scaffolds
The application of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile and its parent compound, 2-cyanophenylboronic acid, is well-documented in the synthesis of high-value pharmaceutical agents. These intermediates are instrumental in creating specific, complex molecular scaffolds that form the core of various drug candidates. Their primary role is to introduce the 2-cyanophenyl moiety into a larger molecule, a structural feature that is critical for the therapeutic activity of the final compound.
A prominent example of its application is in the synthesis of Perampanel. nih.govchemicalbook.comgoogle.com Perampanel is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a key target in the treatment of neurological conditions involving excessive excitatory neurotransmission, such as epilepsy and Parkinson's disease. google.comnih.gov The synthesis of Perampanel relies on the strategic use of 2-cyanophenylboronic acid or its esters to construct the core structure of the drug. google.comnih.gov
Furthermore, derivatives of cyanophenylboronic acid esters are crucial in the development of Selective Androgen Receptor Modulators (SARMs). researchgate.net SARMs represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, offering the potential for anabolic benefits in muscle and bone with reduced androgenic effects in other tissues. researchgate.net The synthesis of various SARM candidates utilizes intermediates derived from cyanophenyl-substituted boronic acids to build the specific chemical structures required for high-affinity, selective binding to the androgen receptor. researchgate.net These nonsteroidal ligands are designed to address conditions such as muscle wasting and osteoporosis. researchgate.net
The table below summarizes key drug candidates synthesized using 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile or its derivatives as precursors.
Design of Boron-Containing Bioisosteres and Pharmacophores
The unique chemical nature of the boron atom allows it to serve as a bioisostere for other functional groups, a strategy increasingly employed in drug design to enhance efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.com A bioisostere is a chemical substituent that can be interchanged with another group while retaining the parent molecule's biological activity. The boron atom in boronic acids, with its empty p-orbital, can form a tetrahedral intermediate by coordinating with nucleophilic residues in an enzyme's active site, a feature that allows it to mimic the transition state of substrate hydrolysis. nih.gov
In this context, boronic acids and their derivatives are recognized as effective bioisosteres for carboxylic acids and phosphate (B84403) groups. nih.gov The boron atom, when bonded to two oxygen atoms as in a boronic acid or ester, can form a stable tetrahedral complex with water or active site hydroxyl groups, mimicking the geometry of a phosphate ion. nih.gov This "boron-phosphorus elemental exchange strategy" has been successfully used to develop potent enzyme inhibitors. nih.gov
A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. The 2-(cyanophenyl)boronic acid moiety itself can be considered a key pharmacophore element in the drugs it helps to create. The essential features include:
The Boronic Acid/Ester Group: This group acts as a key interaction point, often forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. mdpi.com Its ability to accept an electron pair makes it a potent Lewis acid. mdpi.com
The Phenyl Ring: This provides a rigid scaffold and can engage in hydrophobic or pi-stacking interactions within the target protein.
The Ortho-Nitrile Group: The nitrile functionality is a strong electron-withdrawing group and a hydrogen bond acceptor. Its specific placement at the ortho position influences the electronic properties of the boronic acid and can form critical hydrogen bonds or other polar interactions that enhance binding affinity and selectivity for the target.
The table below outlines the bioisosteric and pharmacophoric roles of boron-containing functional groups relevant to the structure of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile.
Advanced Characterization and Computational Approaches
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and purity of "2-(1,3,2-Dioxaborolan-2-yl)benzonitrile". Each method offers unique information about the molecule's structure.
NMR spectroscopy is a cornerstone for the characterization of organic compounds, providing detailed information about the hydrogen, carbon, and boron environments within the molecule. amazonaws.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the pinacol-protected version, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, the aromatic protons typically appear as multiplets in the downfield region, while the methyl protons of the pinacol (B44631) group give a characteristic singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments. The carbon atom attached to the boron is often difficult to observe due to quadrupolar broadening. amazonaws.com The nitrile carbon appears at a characteristic downfield shift.
¹¹B NMR Spectroscopy: This technique is particularly informative for boron-containing compounds. The chemical shift of the boron atom provides insight into its coordination state (trigonal vs. tetrahedral). For aryl boronate esters, the ¹¹B NMR signal is a key indicator of the electronic environment around the boron atom. nd.edumdpi.comresearchgate.netresearchgate.net The chemical shifts are generally reported relative to BF₃·Et₂O. amazonaws.com For related arylboronic acid pinacolate esters, ¹¹B NMR chemical shifts are typically observed in the range of δ 33-35 ppm in CDCl₃. rsc.org
| Nucleus | Solvent | Typical Chemical Shift (δ) / ppm | Characteristic Features |
|---|---|---|---|
| ¹H | CDCl₃ | Aromatic Protons: Multiplets Dioxaborolane Protons: Singlet | Provides information on proton environments. |
| ¹³C | CDCl₃ | Aromatic Carbons: Multiple signals Nitrile Carbon: Downfield signal Dioxaborolane Carbons: Signals in the aliphatic region | Reveals the carbon framework of the molecule. |
| ¹¹B | CDCl₃ | ~30-35 | Indicates the trigonal coordination state of the boron atom. |
Mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. nih.gov This is essential for confirming the identity of newly synthesized compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. nih.govresearchgate.net For "2-(1,3,2-Dioxaborolan-2-yl)benzonitrile", predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in its identification in complex mixtures. uni.lu
| Technique | Ionization Mode | Information Obtained |
|---|---|---|
| HRMS | ESI | Precise molecular weight and elemental composition. |
| ESI-MS/MS | Positive/Negative | Structural information from fragmentation patterns. |
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to the vibrational modes of the molecule. Key characteristic peaks for "2-(1,3,2-Dioxaborolan-2-yl)benzonitrile" would include the C≡N stretching vibration of the nitrile group, typically observed in the range of 2220-2260 cm⁻¹. The B-O and C-O stretching vibrations of the dioxaborolane ring, as well as the aromatic C-H and C=C stretching vibrations, would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also observable in the Raman spectrum. ijtsrd.com It is particularly useful for analyzing symmetric vibrations that may be weak or absent in the IR spectrum.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For "2-(1,3,2-Dioxaborolan-2-yl)benzonitrile," the UV-Vis spectrum is expected to show absorption bands characteristic of the benzonitrile (B105546) chromophore. researchgate.netresearchgate.net
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into molecular properties. mdpi.com
DFT calculations can be employed to:
Predict optimized molecular geometries, including bond lengths and angles.
Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. researchgate.net
Predict NMR chemical shifts, which can be correlated with experimental data for structural validation.
Investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic properties. mdpi.com
For benzonitrile and its derivatives, DFT studies have been used to analyze reactivity and reaction mechanisms. mdpi.com Similar computational approaches could be applied to "2-(1,3,2-Dioxaborolan-2-yl)benzonitrile" to understand its structural and electronic characteristics in detail.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been utilized to investigate the electronic properties of molecules synthesized using 2-(1,3,2-dioxaborolan-2-yl)benzonitrile as a precursor. For instance, in the development of blue-emissive materials for Organic Light Emitting Diodes (OLEDs), DFT calculations have been applied to the final complex products. google.comgoogle.com.pggoogle.com.pg These studies, while not directly analyzing 2-(1,3,2-dioxaborolan-2-yl)benzonitrile itself, highlight the utility of DFT in predicting molecular orbital energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic behavior and reactivity of the resulting compounds. polymer-korea.or.kr
The introduction of the cyanophenyl group from 2-(1,3,2-dioxaborolan-2-yl)benzonitrile can significantly influence the electronic characteristics of the final molecule. For example, in the synthesis of non-fullerene acceptors for polymer solar cells, the position of the cyano group (ortho, in this case) has been shown to elevate the molecular orbital energy levels of the resulting diketopyrrolopyrrole (DPP)-based molecules. polymer-korea.or.kr
Reaction Pathway Modeling and Transition State Analysis
While specific reaction pathway modeling and transition state analysis for 2-(1,3,2-dioxaborolan-2-yl)benzonitrile are not extensively detailed in available literature, its role as a reactant in Suzuki-Miyaura coupling reactions is well-documented. polymer-korea.or.krpolymer-korea.or.kr This type of cross-coupling reaction, catalyzed by palladium complexes, involves a series of steps including oxidative addition, transmetalation, and reductive elimination. polymer-korea.or.kr
Computational studies on related boronic esters in Suzuki-Miyaura reactions have provided insights into the mechanism. These studies often focus on the energetics of the transition states to understand the factors influencing reaction rates and yields. The steric and electronic properties of the boronic ester, including the dioxaborolane ring and the substituents on the phenyl ring (in this case, the nitrile group), are critical in determining the reactivity and the energy barriers of the transition states.
Prediction of Spectroscopic Properties (e.g., GIAO NMR)
The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, through computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, is a powerful tool for structural elucidation. Although specific GIAO NMR studies for 2-(1,3,2-dioxaborolan-2-yl)benzonitrile are not prominently published, the methodology is widely applied to organic molecules to complement experimental data.
For example, the characterization of newly synthesized molecules derived from 2-(1,3,2-dioxaborolan-2-yl)benzonitrile often involves ¹H and ¹³C NMR spectroscopy to confirm their structure. polymer-korea.or.kr Computational prediction of chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules where signals may overlap or be difficult to interpret.
Emerging Trends and Future Directions in 2 1,3,2 Dioxaborolan 2 Yl Benzonitrile Research
Sustainable and Green Synthetic Methodologies (e.g., Solvent-Free, Atom-Economy)
The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates like 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile. The focus is on developing methods that are not only efficient in terms of yield but also minimize waste and environmental impact. One of the core concepts in this area is atom economy, which measures the efficiency of a chemical process in converting reactants into the desired product. primescholars.com Ideally, a reaction with 100% atom economy would incorporate all atoms from the reactants into the final product, generating no waste. primescholars.com
Current synthetic routes to 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile often involve multiple steps and the use of organic solvents for extraction and purification. For instance, a common procedure involves the reaction of 2-cyanophenylboronic acid with 1,3-propanediol (B51772), followed by extraction with an organic solvent and crystallization. chemicalbook.com While effective, these methods can generate significant solvent waste.
| Green Chemistry Principle | Application in 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile Synthesis |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. primescholars.com |
| Solvent-Free Reactions | Investigating mechanochemical and solid-state syntheses to reduce solvent use. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. chemicalbook.com |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. |
Photoredox and Electrochemical Catalysis in Functionalization
Photoredox and electrochemical catalysis are powerful tools in modern organic synthesis, enabling the formation of chemical bonds under mild conditions. beilstein-journals.org These methods utilize visible light or electricity, respectively, to generate highly reactive intermediates, such as radicals, that can participate in a wide range of chemical transformations. beilstein-journals.orgtcichemicals.com
While specific research on the direct photoredox or electrochemical functionalization of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile is still an emerging area, the potential applications are significant. The benzonitrile (B105546) and boronate ester moieties of the molecule offer multiple sites for modification. For instance, the cyano group could potentially be targeted for transformations, or the aryl ring could undergo further functionalization through C-H activation protocols driven by these catalytic methods.
The broader field of photoredox catalysis has seen the development of copper-based photocatalysts that can be involved in both photoredox and cross-coupling cycles. beilstein-journals.org Such systems could be envisioned for novel reactions involving 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile. Similarly, electrochemical methods are being developed for the synthesis of heterocyclic compounds through intramolecular N-S bond formation, demonstrating the potential for electricity as a green redox agent. tcichemicals.com
| Catalysis Method | Potential Application to 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile |
| Photoredox Catalysis | C-H functionalization of the aryl ring or transformations of the nitrile group under mild, light-driven conditions. beilstein-journals.org |
| Electrochemical Catalysis | Green, oxidant-free modifications of the molecule, potentially targeting the boronate ester or nitrile functionalities. tcichemicals.com |
Stereoselective Transformations and Chiral Auxiliary Applications
Stereoselective synthesis, the ability to produce a single desired stereoisomer of a chiral molecule, is of paramount importance in medicinal chemistry, as different stereoisomers can have vastly different biological activities. While 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile itself is not chiral, it can be used as a precursor to chiral molecules.
The development of stereoselective transformations involving this compound is a key area of future research. This could involve the use of chiral catalysts to control the stereochemistry of reactions at or adjacent to the boronate ester group. Furthermore, the core structure of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile could be modified to incorporate chiral auxiliaries. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which they are removed. researchgate.netresearchgate.net For example, chiral oxazolidin-2-ones derived from D-mannitol have been successfully used as chiral auxiliaries in the synthesis of β-lactams. researchgate.net
| Approach | Description | Relevance to 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile |
| Chiral Catalysis | The use of a chiral catalyst to induce stereoselectivity in a reaction. | Could enable the enantioselective synthesis of derivatives of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile. |
| Chiral Auxiliaries | A chiral molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. researchgate.netresearchgate.net | The 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile scaffold could be modified to act as a chiral auxiliary or be derivatized using one. |
Integration into Automated Synthesis Platforms
Automated synthesis platforms are revolutionizing chemical research by enabling the rapid and systematic synthesis of large numbers of molecules. These platforms can significantly accelerate the drug discovery process and the development of new materials. The integration of versatile building blocks like 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile into these automated workflows is a key trend.
The properties of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile, particularly its stability and its ability to participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura coupling, make it an ideal candidate for automated synthesis. For example, the synthesis of Perampanel, an AMPA receptor antagonist, utilizes 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile as a key intermediate in a Suzuki coupling reaction. nih.govresearchgate.netmedkoo.com This type of reaction is well-suited for automation.
Future developments will likely focus on creating standardized protocols for using 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile and similar boronate esters in a plug-and-play fashion on automated synthesizers. This will allow for the rapid generation of libraries of diverse molecules for high-throughput screening.
Novel Applications in Interdisciplinary Fields
While the primary application of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile to date has been in medicinal chemistry as a precursor to the antiepileptic drug Perampanel, its unique chemical structure suggests potential for use in other interdisciplinary fields. nih.govresearchgate.net The combination of a reactive boronate ester and a cyano-functionalized aromatic ring makes it an interesting building block for materials science and chemical biology.
In materials science, arylboronic acid esters are used in the synthesis of liquid crystals and other functional materials. tcichemicals.com The cyano group in 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile could impart useful electronic or liquid crystalline properties to new materials.
In chemical biology, the boronate ester group is known to interact with diols, such as those found in carbohydrates and certain proteins. This property could be exploited for the development of new chemical probes or sensors. The nitrile group can also serve as a handle for bioconjugation or as an infrared probe.
Future research will likely explore these and other novel applications, expanding the utility of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile beyond its current role in drug discovery. The continued development of new synthetic methodologies will undoubtedly facilitate the exploration of these exciting new frontiers.
Q & A
Basic Research Question
- Stationary phase : Silica gel (230–400 mesh) with 1–5% Et₃N to prevent boronate decomposition .
- Eluent : Gradient from nonpolar (hexane) to polar (EtOAc), adjusted based on Rf values (e.g., 5:1 → 1:1 hexane/EtOAc) .
- Detection : UV-active due to nitrile and aromatic moieties; confirm fractions via NMR .
What mechanistic insights explain regioselectivity in borylation reactions involving this compound?
Advanced Research Question
Regioselectivity in hydroboration or coupling reactions is influenced by:
- Electronic effects : The nitrile group directs electrophilic boron to meta/para positions via resonance withdrawal .
- Steric hindrance : Bulky dioxaborolane substituents favor less hindered sites .
- Catalyst design : Copper or palladium catalysts modulate oxidative addition/reductive elimination steps .
Validation : Use DFT calculations to map transition states or analyze substituent effects via Hammett plots .
How should air- and moisture-sensitive reactions involving this boronate be handled?
Advanced Research Question
- Storage : Store under argon at 0–6°C in sealed, desiccated containers .
- Reaction setup : Use Schlenk lines or gloveboxes for catalyst/boronate handling .
- Quenching : Terminate reactions with degassed MeOH/H₂O to hydrolyze residual boronates .
What spectroscopic techniques are most effective for structural confirmation?
Basic Research Question
- NMR :
- X-ray crystallography : Resolve bond lengths (B–O ≈ 1.37 Å) and dihedral angles using SHELX software .
How can contradictions in crystallographic and spectroscopic data be resolved?
Advanced Research Question
Discrepancies may arise from:
- Polymorphism : Different crystal packing alters bond angles vs. solution NMR .
- Dynamic effects : Rotameric equilibria in solution vs. static crystal structures .
Resolution : Perform variable-temperature NMR or compare multiple crystal forms .
What computational methods predict reactivity in cross-coupling reactions?
Advanced Research Question
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD simulations : Model solvent effects on transition-state energy .
Toolkits : Gaussian, ORCA, or VASP with B3LYP/6-31G(d) basis sets .
What strategies enable enantioselective synthesis of chiral derivatives?
Advanced Research Question
- Chiral ligands : Use (R)-BINAP or Josiphos with Pd/Cu catalysts to induce asymmetry .
- Dynamic kinetic resolution : Leverage boronate equilibration under catalytic conditions .
Validation : Measure enantiomeric excess via chiral HPLC or optical rotation .
How is this compound applied in materials science?
Basic Research Question
- OLEDs : As electron-transport layers due to nitrile’s electron-withdrawing properties .
- Polymer precursors : Participate in Suzuki polycondensation to form conjugated polymers .
Case Study : Meta-terphenyl dyads for intramolecular charge transfer studies .
What stability challenges arise under prolonged storage or heating?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
